molecular formula C14H8BrF3O2 B1605857 (4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 34367-36-7

(4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B1605857
CAS No.: 34367-36-7
M. Wt: 345.11 g/mol
InChI Key: BXPDDFIILBUHCI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone is an organic compound with the molecular formula C14H8BrF3O2 It is a member of the benzophenone family, characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with 4-(trifluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

Scientific Research Applications

(4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    (4-Bromophenyl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (4-Bromophenyl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a trifluoromethoxy group.

    (4-Bromophenyl)(4-fluorophenyl)methanone: Features a fluorine atom instead of a trifluoromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in (4-Bromophenyl)(4-(trifluoromethoxy)phenyl)methanone imparts unique electronic and steric properties, making it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPDDFIILBUHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345510
Record name (4-Bromophenyl)[4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34367-36-7
Record name (4-Bromophenyl)[4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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